2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol
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Description
The compound “2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol” is a complex organic molecule. It is a derivative of phenol, which is a type of aromatic compound widely used in the chemical industry . The compound also contains an amino group and a methoxy group, which can significantly alter its chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups attached to the phenol ring. These include an amino group, a methoxy group, and a tetrazol group .Future Directions
The future research directions for “2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol” could include further investigation into its synthesis, chemical reactivity, and potential biological activities. Additionally, more research is needed to fully understand its safety profile and potential applications .
Properties
IUPAC Name |
2-amino-6-methoxy-4-(2-propan-2-yltetrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)16-14-11(13-15-16)7-4-8(12)10(17)9(5-7)18-3/h4-6,17H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQDWGILSDPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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